molecular formula C27H19N3O4S B2744278 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922629-12-7

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2744278
CAS RN: 922629-12-7
M. Wt: 481.53
InChI Key: VVUREHQCFSCULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound. Its structure suggests that it contains a benzothiazole ring system, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a benzothiazole ring system, a dioxole ring, a phenyl ring, and a pyridine ring . These ring systems are common in many pharmaceutical compounds and contribute to their biological activity .

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Researchers synthesized it through an efficient one-pot three-component reaction, involving sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines were screened for anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, analog 4h demonstrated significant therapeutic effects with a good toxicity profile .

Antitumor Potential

While not directly studied for antitumor activity, related compounds containing the [1,3]dioxolo[4,5-f]benzodioxole core have shown promise. For instance, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for antitumor effects against HeLa, A549, and MCF-7 cell lines .

Analgesic and Anti-Inflammatory Properties

Although not specifically attributed to this compound, other derivatives with similar cores have exhibited significant analgesic and anti-inflammatory activities .

Fluorescent Dyes

Interestingly, the [1,3]-dioxolo[4,5-f]benzodioxole core and its derivatives have been explored for their use as fluorescent dyes. These compounds can be synthesized from readily available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. This could include in vitro and in vivo studies to evaluate its efficacy and safety .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O4S/c31-26(19-7-4-10-21(12-19)34-20-8-2-1-3-9-20)30(16-18-6-5-11-28-15-18)27-29-22-13-23-24(33-17-32-23)14-25(22)35-27/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUREHQCFSCULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC(=CC=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.